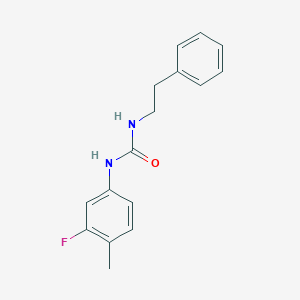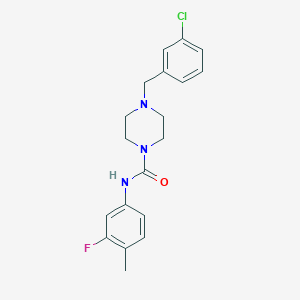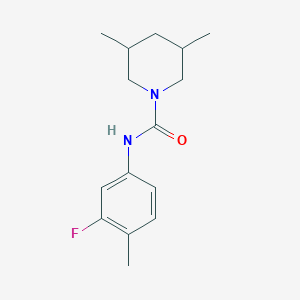
N-(3-fluoro-4-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea
描述
N-(3-fluoro-4-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea, commonly known as FMMPU, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. FMMPU belongs to the class of urea derivatives and has been studied extensively for its pharmacological properties. In
作用机制
The exact mechanism of action of FMMPU is not fully understood. However, studies have suggested that FMMPU exerts its pharmacological effects by inhibiting various enzymes and signaling pathways involved in disease progression. For example, FMMPU has been shown to inhibit the activity of protein kinase B (Akt) and mammalian target of rapamycin (mTOR) in cancer cells, leading to cell cycle arrest and apoptosis. In diabetes research, FMMPU has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in glucose metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
FMMPU has been shown to have various biochemical and physiological effects depending on the disease model and the dose used. In cancer research, FMMPU has been found to induce cell cycle arrest, apoptosis, and autophagy in tumor cells. In diabetes research, FMMPU has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle and adipose tissue. In Alzheimer's disease research, FMMPU has been shown to reduce beta-amyloid levels and improve cognitive function in animal models.
实验室实验的优点和局限性
FMMPU has several advantages for lab experiments. It is a stable and easy-to-synthesize compound that can be obtained in high purity. It has been extensively studied for its pharmacological properties, and its mechanism of action is well-characterized in various disease models. However, there are also some limitations to using FMMPU in lab experiments. Its solubility in aqueous solutions is limited, which can affect its bioavailability and efficacy. Additionally, the optimal dose and treatment regimen for FMMPU may vary depending on the disease model and the experimental conditions.
未来方向
FMMPU has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent in humans. Some future directions for FMMPU research include:
1. Clinical trials to evaluate the safety and efficacy of FMMPU in cancer, diabetes, and Alzheimer's disease patients.
2. Studies to optimize the formulation and delivery of FMMPU to improve its bioavailability and efficacy.
3. Investigations into the molecular targets and signaling pathways involved in FMMPU's pharmacological effects.
4. Studies to identify potential drug interactions and side effects of FMMPU in combination with other drugs.
5. Development of FMMPU analogs with improved pharmacological properties and reduced toxicity.
In conclusion, FMMPU is a synthetic compound with potential therapeutic applications in cancer, diabetes, and Alzheimer's disease. Its mechanism of action is well-characterized, and it has been extensively studied for its pharmacological properties. Further research is needed to determine its potential as a therapeutic agent in humans and to identify its optimal dose and treatment regimen.
科学研究应用
FMMPU has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and Alzheimer's disease. In cancer research, FMMPU has been shown to inhibit the growth of tumor cells by inducing apoptosis and suppressing angiogenesis. In diabetes research, FMMPU has been found to improve insulin sensitivity and reduce blood glucose levels. In Alzheimer's disease research, FMMPU has been shown to inhibit the formation of beta-amyloid plaques and improve cognitive function.
属性
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-3-(4-methylpyridin-2-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O/c1-9-5-6-16-13(7-9)18-14(19)17-11-4-3-10(2)12(15)8-11/h3-8H,1-2H3,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFIZZJIROVYDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)NC2=CC(=C(C=C2)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(methylthio)phenyl]-4-[3-(trifluoromethyl)benzyl]-1-piperazinecarboxamide](/img/structure/B4284239.png)




![N-(3-fluoro-4-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B4284276.png)



![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(2-phenylethyl)urea](/img/structure/B4284333.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(1-phenylethyl)urea](/img/structure/B4284339.png)
![N-[2-(3-chlorophenyl)ethyl]-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B4284343.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B4284344.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B4284347.png)